

Independent Validation of Emapticap Pegol's Binding Affinity to CCL2: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of **emapticap pegol** (NOX-E36) to its target, C-C motif chemokine ligand 2 (CCL2), with other therapeutic alternatives. The information presented is supported by experimental data from publicly available studies to assist researchers in evaluating these compounds.

Executive Summary

Emapticap pegol is a Spiegelmer®, an L-enantiomeric RNA aptamer, that demonstrates high-affinity binding to human CCL2, a key chemokine involved in inflammatory processes and various diseases. This guide summarizes the quantitative binding data for **emapticap pegol** and compares it with other molecules targeting the CCL2/CCR2 axis, including small molecule inhibitors and monoclonal antibodies. Detailed experimental methodologies for key binding assays are provided to ensure a comprehensive understanding of the presented data.

Comparison of Binding Affinities

The following table summarizes the binding affinities of **emapticap pegol** and its alternatives to CCL2 or its receptor, CCR2. The data is compiled from various independent studies.



Compound Name (Alias)	Molecule Type	Target	Method	Binding Affinity
Emapticap pegol (NOX-E36)	Spiegelmer® (L- RNA Aptamer)	Human CCL2	Surface Plasmon Resonance (SPR)	K_d_ = 1.40 ± 0.16 nM
CCX140-B	Small Molecule	Human CCR2	Radioligand Binding Assay	K_d_ = 2.3 nM
Chemotaxis Assay (Buffer)	IC_50_ = 8 nM			
Chemotaxis Assay (100% Human Serum)	IC_50_ = 200 nM	_		
Ca ²⁺ Mobilization Assay	IC_50_ = 3 nM	_		
¹²⁵ I-CCL2 Binding Inhibition	IC_50_ = 17 nM			
CNTO 888 (Carlumab)	Human Monoclonal Antibody	Human CCL2	Phage Display	K_d_ = 22 pM[1]
MLN1202 (Plozalizumab)	Humanized Monoclonal Antibody	Human CCR2	Not specified	Inhibits CCL2 binding to CCR2[2][3]
Bindarit	Small Molecule	CCL2 Synthesis	Not applicable (inhibits synthesis)	Effective concentrations for CCL2 expression inhibition are in the µM range[4] [5]

Note: K_d_ (dissociation constant) is a measure of binding affinity; a lower K_d_ value indicates a stronger binding affinity. IC_50_ (half-maximal inhibitory concentration) is a



measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols Surface Plasmon Resonance (SPR) for Emapticap Pegol - CCL2 Interaction

This protocol provides a general methodology for determining the binding kinetics and affinity of an aptamer to its protein target using SPR, based on standard industry practices.

Objective: To determine the association (k_a) , dissociation (k_d) , and equilibrium dissociation constant (K_d) of **emapticap pegol** for human CCL2.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5, streptavidin-coated)
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
- Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
- Analyte: Human CCL2 protein, serially diluted in running buffer
- · Ligand: Biotinylated emapticap pegol
- Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Procedure:

- Sensor Chip Preparation: The sensor chip is activated and pre-conditioned according to the manufacturer's instructions.
- · Ligand Immobilization:



- For a streptavidin-coated chip, biotinylated emapticap pegol is injected over the sensor surface until the desired immobilization level is reached (typically measured in response units, RU).
- For a CM5 chip, the surface is activated with a mixture of N-hydroxysuccinimide (NHS)
 and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the
 aptamer. Any remaining active sites are then deactivated.

Binding Analysis:

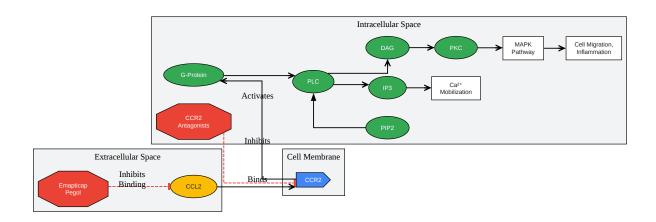
- A series of increasing concentrations of human CCL2 (analyte) are prepared in running buffer.
- Each concentration is injected over the sensor surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).
- The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.
- Regeneration: Between each analyte injection, the sensor surface is regenerated by injecting the regeneration solution to remove the bound analyte, allowing for subsequent binding cycles.
- Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_/ k_a_).

Visualizations

CCL2 Signaling Pathway and Inhibition

The following diagram illustrates the signaling cascade initiated by the binding of CCL2 to its receptor CCR2, leading to cellular responses such as migration and inflammation. The points of inhibition by **emapticap pegol** and CCR2 antagonists are also shown.





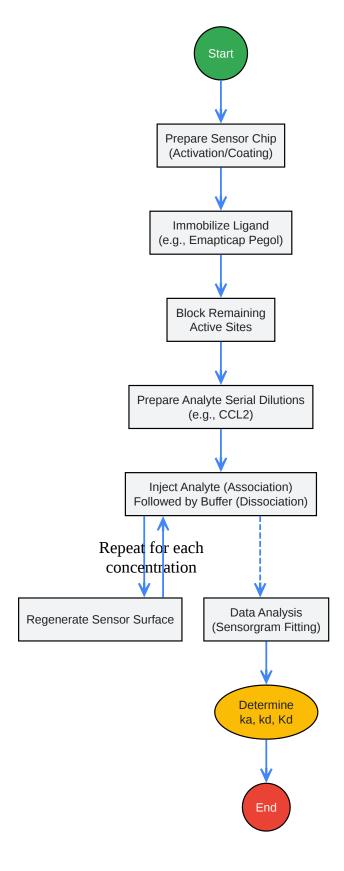
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Caption: CCL2 signaling pathway and points of therapeutic intervention.

Experimental Workflow for SPR

The diagram below outlines the key steps involved in a typical Surface Plasmon Resonance experiment to determine binding affinity.





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Caption: General workflow for a Surface Plasmon Resonance experiment.



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